![molecular formula C17H18N2O4 B5871094 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B5871094.png)
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group and a nitrophenyl group, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 2,6-dimethylphenol with an appropriate acylating agent under basic conditions.
Nitration of the Phenyl Ring: The next step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).
Amidation Reaction: Finally, the phenoxy intermediate is reacted with 2-methyl-3-nitroaniline in the presence of a coupling agent (e.g., carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Catalysts: Using catalysts to enhance reaction efficiency.
Purification Techniques: Employing purification methods like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide depends on its specific application. For instance:
Biological Activity: If the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes, disrupting their function.
Therapeutic Effects: In drug development, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
2-(2,6-dimethylphenoxy)-N-(3-nitrophenyl)acetamide: The position of the nitro group is different, potentially affecting its reactivity and applications.
Uniqueness
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both the phenoxy and nitrophenyl groups provides a versatile platform for further chemical modifications and exploration of its properties.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-6-4-7-12(2)17(11)23-10-16(20)18-14-8-5-9-15(13(14)3)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDESXMLFKVWKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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